CCT374705
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18ClF3N4O2 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(2S)-10-[(3-chloro-2-fluoro-4-pyridinyl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C21H18ClF3N4O2/c1-29-14-5-4-11(27-13-6-7-26-19(23)15(13)22)8-12(14)16-17(20(29)30)31-9-21(24,25)18(28-16)10-2-3-10/h4-8,10,18,28H,2-3,9H2,1H3,(H,26,27)/t18-/m0/s1 |
InChI Key |
MCRHRRIGPAVFNY-SFHVURJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CCT374705: A Potent and Selective Chemical Probe for In Vivo BCL6 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor protein implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] Its role as an oncogenic driver has made it a compelling target for therapeutic intervention.[1][2] CCT374705 has emerged as a potent, selective, and orally bioavailable chemical probe for the in vivo inhibition of BCL6.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its use in preclinical research and drug discovery efforts.
This compound was developed through the optimization of a tricyclic quinolinone scaffold, improving upon earlier compounds by balancing physicochemical properties to achieve a favorable pharmacokinetic profile suitable for in vivo studies.[1][2] This allows for the exploration of BCL6 biology in animal models, a critical step in validating BCL6 as a therapeutic target.[1]
Mechanism of Action
This compound functions as a direct inhibitor of the protein-protein interaction (PPI) between BCL6 and its corepressors, such as SMRT, NCOR, and BCOR.[4] BCL6 utilizes its BTB domain to recruit these corepressors, which is essential for its transcriptional repressor activity.[4][5] By binding to the corepressor binding groove on the BCL6 BTB domain, this compound effectively disrupts the formation of the BCL6 repressor complex. This leads to the derepression of BCL6 target genes, thereby modulating cellular pathways involved in proliferation, differentiation, and survival.[5][6] The crystal structure of this compound in complex with the BCL6 BTB domain has been solved (PDB ID: 8C78), providing a detailed understanding of its binding mode.[1][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.8 nM | BCL6 TR-FRET | [3] |
| IC50 | 6 nM | BCL6 TR-FRET | [7][8] |
| Cellular IC50 | 22 nM | NanoBRET Cellular Inhibition | [4] |
| GI50 (Karpas 422) | 12.9 nM | 14-day Cell Proliferation | [4][8] |
| GI50 (OCI-Ly1) | 38.5 nM | 14-day Cell Proliferation | [4][8] |
Table 2: In Vitro Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Method | Reference |
| Solubility | Good | Not specified | [9] |
| Permeability | Good | Not specified | [4] |
| Efflux Ratio | 2.3 | Not specified | [4] |
| Microsomal Clearance | Low (12) | Not specified | [4] |
| Molecular Weight | 450.85 g/mol | Calculated | [8] |
| Topological Polar Surface Area (TPSA) | Decreased from predecessors | Calculated | [1][2] |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose | Route | Observation | Reference |
| Oral Bioavailability | 5 mg/kg | p.o. | Good | [3] |
| Total Clearance | 1 mg/kg | i.v. | Low | [3] |
| Plasma Protein Binding | Not specified | Not specified | Low | [3] |
| In Vivo Efficacy | 50 mg/kg BID | p.o. | Modest tumor growth inhibition in Karpas 422 xenograft model | [1][4] |
| Target Engagement | 50 mg/kg | p.o. | Significant increase in ARID3A mRNA expression | [3][8] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental application of this compound, the following diagrams have been generated using Graphviz.
BCL6 Signaling Pathway
The following diagram illustrates the central role of BCL6 in transcriptional repression and the key upstream and downstream signaling components.
Caption: BCL6 signaling pathway and point of intervention for this compound.
Development and Optimization of this compound
This diagram illustrates the logical progression from an initial scaffold to the optimized in vivo chemical probe this compound.
Caption: Logical workflow of the development of this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for characterizing a BCL6 inhibitor like this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The primary methods used in the characterization of this compound are described below, based on information from the cited literature. For complete details, it is recommended to consult the supplementary information of Harnden et al., 2023 (DOI: 10.1021/acs.jmedchem.3c00155).[1][10]
BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency (IC50) of compounds against the BCL6-corepressor interaction.
-
Reagents:
-
His-tagged BCL6 BTB domain protein.
-
Biotinylated corepressor peptide (e.g., from SMRT).
-
Europium-labeled anti-His antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay buffer.
-
-
Procedure:
-
Add the BCL6 protein and the biotinylated corepressor peptide to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate to allow for binding.
-
Add the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for detection antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET Cellular Target Engagement Assay
This assay measures the ability of a compound to inhibit the BCL6-corepressor interaction within living cells.
-
Cell Line: A suitable cell line (e.g., HEK293) is co-transfected with plasmids encoding for:
-
BCL6 fused to a NanoLuc luciferase (energy donor).
-
A corepressor protein fused to a HaloTag ligand (energy acceptor).
-
-
Procedure:
-
Plate the transfected cells in a white-bottomed microplate.
-
Add the HaloTag NanoBRET 618 ligand and allow it to label the corepressor protein.
-
Add serial dilutions of this compound.
-
Add the Nano-Glo substrate.
-
Read the plate using a luminometer capable of measuring both the donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data and plot against compound concentration to determine the cellular IC50.
-
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on BCL6-dependent and -independent cancer cell lines.
-
Cell Lines:
-
BCL6-dependent: e.g., Karpas 422, OCI-Ly1.
-
BCL6-independent: e.g., OCI-Ly3.
-
-
Procedure:
-
Seed cells in microplates at an appropriate density.
-
Add serial dilutions of this compound.
-
Incubate for an extended period (e.g., 14 days) to account for potential slow-growth inhibition kinetics.
-
Measure cell viability using a suitable method (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Normalize the viability data to vehicle-treated controls.
-
Plot the percentage of growth inhibition against compound concentration to determine the GI50 value.
-
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse model of lymphoma.[1]
-
Animal Model: Female SCID mice.
-
Tumor Implantation: Subcutaneously inject a suspension of Karpas 422 cells into the flank of each mouse.[1]
-
Tumor Growth and Treatment Initiation:
-
Monitoring and Endpoint:
-
Pharmacodynamic Analysis:
-
At specified time points post-dose, tumors can be harvested.
-
Analyze the expression of BCL6 target genes (e.g., ARID3A) by qPCR to confirm target engagement.[8]
-
Conclusion
This compound is a well-characterized and validated chemical probe for the in vivo inhibition of BCL6.[1] Its favorable potency, selectivity, and pharmacokinetic properties make it an invaluable tool for researchers investigating the biological functions of BCL6 and its role in disease.[1][2] This guide provides the essential technical information and protocols to enable the effective use of this compound in preclinical research, with the ultimate goal of advancing the development of novel therapeutics targeting BCL6-driven malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
CCT374705: A Technical Guide to its Antiproliferative Activity in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antiproliferative activity of CCT374705, a potent and orally active inhibitor of B-cell lymphoma 6 (BCL6), in lymphoma models. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays, designed to be a valuable resource for researchers in oncology and drug discovery.
Core Concept: Inhibition of BCL6
This compound exerts its anticancer effects by targeting BCL6, a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL). BCL6 is crucial for the formation of germinal centers and its dysregulation is frequently observed in B-cell lymphomas. By inhibiting the protein-protein interaction between BCL6 and its corepressors, this compound disrupts the transcriptional repression of BCL6 target genes, including those involved in cell cycle control, DNA damage response, and apoptosis, such as TP53 and ATR. This leads to the reactivation of these tumor-suppressing pathways and subsequent inhibition of lymphoma cell proliferation.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated in various BCL6-dependent lymphoma cell lines. The following table summarizes the key quantitative data.
| Cell Line | Type of Lymphoma | Assay Duration | Parameter | Value | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 14 days | GI50 | < 100 nM | [1] |
| Karpas 422 | Diffuse Large B-cell Lymphoma | 14 days | GI50 | < 100 nM | [1] |
| - | BCL6 Biochemical Assay | - | IC50 | 6 nM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiproliferative activity.
14-Day Antiproliferative Assay
This assay is designed to assess the long-term effect of this compound on the proliferation of lymphoma cell lines.
-
Cell Lines and Culture:
-
OCI-Ly1 and Karpas 422 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL.
-
A serial dilution of this compound is prepared in culture medium.
-
100 µL of the this compound dilutions are added to the respective wells to achieve the final desired concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
The plates are incubated for 14 days at 37°C and 5% CO2.
-
Cell viability is assessed using a metabolic assay such as MTT or MTS.[2][3][4]
-
For MTT Assay: 20 µL of 5 mg/mL MTT solution in PBS is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO, and the absorbance is read at 570 nm.[4]
-
-
The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curves.
-
Annexin V/Propidium Iodide Apoptosis Assay
This assay is used to quantify the induction of apoptosis by this compound.[5][6][7][8]
-
Cell Preparation and Treatment:
-
Lymphoma cells are seeded in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are treated with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Staining and Flow Cytometry:
-
Cells are harvested by centrifugation at 300 x g for 5 minutes.
-
The cell pellet is washed twice with cold PBS.
-
Cells are resuspended in 100 µL of 1X Annexin V binding buffer.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL) are added.[8]
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Annexin V binding buffer is added to each sample.
-
The samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
This technique is employed to analyze the expression levels of BCL6 and its downstream target proteins.
-
Lysate Preparation:
-
Treated and control cells are harvested and washed with cold PBS.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against BCL6, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10][11][12][13]
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Lymphoma Xenograft Study
This study evaluates the in vivo efficacy of this compound in a mouse model.[14][15][16][17][18][19][20]
-
Animal Model and Tumor Implantation:
-
Female severe combined immunodeficient (SCID) mice are used.
-
Karpas 422 cells (5 x 10^6 to 1 x 10^7) are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
-
Drug Administration and Monitoring:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at a dose of 50 mg/kg, twice daily (bid). The control group receives the vehicle.[14][20]
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Conclusion
This compound is a potent BCL6 inhibitor with significant antiproliferative activity in preclinical models of lymphoma. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed methodologies offer a practical resource for researchers aiming to replicate or build upon these findings in the development of novel lymphoma therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Reciprocal negative regulation between the tumor suppressor protein p53 and B cell CLL/lymphoma 6 (BCL6) via control of caspase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BCL6 proto-oncogene suppresses p53 expression in germinal-centre B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nordiqc.org [nordiqc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Delving into CCT374705: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Immediate Release
LONDON, UK – December 2, 2025 – A comprehensive technical guide on the structure-activity relationship (SAR) of CCT374705, a potent and orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's development, including detailed quantitative data, experimental protocols, and visualizations of its mechanism of action.
This compound emerged from an optimization effort of a tricyclic quinolinone series aimed at improving cellular potency and in vivo exposure.[1][2] The primary challenge with earlier inhibitors was their high topological polar surface area (TPSA), which led to increased efflux ratios.[1][2] By strategically reducing the molecular weight and polarity, researchers were able to enhance the pharmacokinetic profile, culminating in the discovery of this compound.[1][2] This potent inhibitor has demonstrated significant antiproliferative effects in BCL6-dependent cell lines and efficacy in in vivo lymphoma xenograft models.[1][3]
Quantitative Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of the tricyclic quinolinone scaffold to probe the SAR and optimize for BCL6 inhibition and cellular activity. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound and Key Analogs
| Compound | BCL6 TR-FRET IC50 (nM) | NanoBRET IC50 (nM) | OCI-Ly1 GI50 (nM) | Karpas 422 GI50 (nM) | HT GI50 (nM) | SU-DHL-4 GI50 (nM) | OCI-Ly3 GI50 (nM) |
| This compound | 4.8[3] | - | <100[3] | <100[3] | - | - | - |
| CCT373567 | - | - | - | - | - | - | - |
| CCT372064 | - | - | - | - | - | - | - |
| Additional Analogs | Data from supplementary tables | Data from supplementary tables | Data from supplementary tables | Data from supplementary tables | Data from supplementary tables | Data from supplementary tables | Data from supplementary tables |
Note: Further data on additional analogs can be found in the supplementary information of the primary research article.
Mechanism of Action: BCL6 Inhibition
This compound functions as a potent inhibitor of BCL6, a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1][2] BCL6 exerts its effects by recruiting corepressors to target gene promoters, thereby suppressing the expression of genes involved in cell cycle control, DNA damage response, and differentiation.
The signaling pathway leading to BCL6 regulation is intricate. In normal germinal center B-cells, activation of the CD40 receptor triggers a cascade involving NF-κB, which in turn induces the expression of Interferon Regulatory Factor 4 (IRF4). IRF4 then acts as a direct transcriptional repressor of BCL6. By inhibiting BCL6, this compound can restore the expression of these repressed genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a biochemical method used to measure the binding affinity of compounds to the BCL6 protein.
Methodology:
-
Reagents: BCL6 protein, a fluorescently labeled peptide that binds to BCL6, and the test compound (e.g., this compound).
-
Procedure:
-
The BCL6 protein and the fluorescently labeled peptide are incubated together in a microplate well.
-
The test compound is added at varying concentrations.
-
If the compound binds to BCL6, it will displace the fluorescent peptide, leading to a decrease in the FRET signal.
-
The plate is read using a TR-FRET-compatible plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the BCL6-peptide interaction, is calculated from the dose-response curve.
Cell Proliferation (GI50) Assay
This cell-based assay determines the concentration of a compound that inhibits 50% of cell growth.
Methodology:
-
Cell Seeding: BCL6-dependent and -independent lymphoma cell lines (e.g., OCI-Ly1, Karpas 422) are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for an extended period (e.g., 14 days) to allow for multiple cell divisions.[1]
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or resazurin (B115843) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. A key step involves a Reformatsky reaction to introduce the difluoroacetate (B1230586) moiety. The tricyclic quinolinone core is constructed, followed by the addition of the substituted pyrimidine (B1678525) ring.
Conclusion
This compound represents a significant advancement in the development of BCL6 inhibitors. Its favorable in vivo profile and potent anti-proliferative activity make it a valuable tool for further investigation of BCL6 biology and a promising lead for the development of novel therapies for DLBCL and other BCL6-driven malignancies. This technical guide provides a foundational resource for researchers to understand and build upon the existing knowledge of this important compound.
References
Methodological & Application
Application Notes and Protocols for CCT374705, a Potent BCL6 Inhibitor
For Research Use Only
Introduction
CCT374705 is a potent and orally active inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2] BCL6 is a master regulator of germinal center B-cell development and its dysregulation is a key driver in several cancers, notably diffuse large B-cell lymphoma (DLBCL).[3] this compound disrupts the protein-protein interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cell lines.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
BCL6 Signaling Pathway
BCL6 functions as a transcriptional repressor by recruiting corepressor complexes to the promoter regions of its target genes. This repression is crucial for the proliferation and survival of germinal center B-cells. The signaling pathway leading to the downregulation of BCL6 involves the activation of the CD40 receptor, which triggers NF-κB signaling and subsequent induction of interferon regulatory factor 4 (IRF4).[4] IRF4, in turn, directly represses BCL6 transcription.[4] this compound acts by directly inhibiting the BCL6 protein, preventing its interaction with corepressors and thereby mimicking the natural downregulation of BCL6 activity.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
| Parameter | Assay Type | Value (nM) | Reference(s) |
| IC50 | BCL6 TR-FRET | 6 | [3] |
| IC50 | BCL6 TR-FRET | 4.8 | [2] |
| Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |
| OCI-Ly1 | Cell Proliferation | GI50 | < 100 | [2] |
| Karpas 422 | Cell Proliferation | GI50 | < 100 | [2] |
| HEK293T | NanoBRET Target Engagement | IC50 | 22 | [3] |
Experimental Protocols
Biochemical Assay: BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from established methods for measuring BCL6-corepressor interaction and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human BCL6 protein (BTB domain)
-
Biotinylated BCL6 corepressor peptide (e.g., from BCOR or SMRT)
-
Terbium (Tb)-conjugated streptavidin
-
Fluorescently-labeled anti-tag antibody (if BCL6 is tagged) or a suitable acceptor fluorophore
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% BSA, 0.01% Tween-20, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Add 2 µL of diluted this compound or DMSO (for controls) to the wells of the 384-well plate.
-
Prepare a mixture of BCL6 protein and biotinylated corepressor peptide in Assay Buffer.
-
Add 4 µL of the BCL6/peptide mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a detection mixture of Tb-conjugated streptavidin and the acceptor fluorophore/antibody in Assay Buffer.
-
Add 4 µL of the detection mixture to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) after a suitable delay (e.g., 100 µs).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay: NanoBRET™ Target Engagement Assay
This protocol provides a representative method for measuring the binding of this compound to BCL6 in living cells.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-BCL6 fusion protein
-
Expression vector for HaloTag®-corepressor fusion protein (optional, for protein-protein interaction)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (or other suitable tracer)
-
This compound stock solution in DMSO
-
384-well white assay plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-BCL6 and HaloTag®-corepressor (if applicable) expression vectors and culture for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Harvest transfected cells and resuspend in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the recommended concentration.
-
Dispense the cell-ligand suspension into the wells of the 384-well plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and normalize the data to controls to determine the IC50 value.
Cellular Assay: Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on BCL6-dependent lymphoma cell lines such as OCI-Ly1 and Karpas 422.
Materials:
-
OCI-Ly1 or Karpas 422 cells
-
RPMI-1640 medium with 10-20% FBS and supplements
-
This compound stock solution in DMSO
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or CCK-8)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed OCI-Ly1 or Karpas 422 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 72-96 hours in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT374705 Administration in Animal Models of Lymphoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT374705 is a potent and orally bioavailable small molecule inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor protein that acts as an oncogenic driver in various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL). By inhibiting the protein-protein interaction between BCL6 and its corepressors, this compound reactivates the expression of BCL6 target genes, leading to anti-proliferative effects in lymphoma cells. These application notes provide a summary of the administration of this compound in preclinical animal models of lymphoma, based on available research, to guide fellow researchers in their study design.
BCL6 Signaling Pathway in Lymphoma
The B-cell lymphoma 6 (BCL6) protein is a master regulator of gene expression, primarily functioning as a transcriptional repressor. In normal germinal center B-cells, BCL6 is essential for proliferation and somatic hypermutation. However, its dysregulation is a key driver in the pathogenesis of DLBCL. BCL6 exerts its effects by recruiting corepressor complexes (containing proteins like SMRT, NCOR, and BCOR) to target gene promoters, thereby silencing the expression of genes involved in crucial cellular processes.
Key downstream targets of BCL6-mediated repression in lymphoma include:
-
Tumor Suppressors: TP53 (p53) and CDKN1A (p21), which are critical for cell cycle arrest and apoptosis in response to cellular stress.
-
DNA Damage Response Genes: ATR and CHEK1, which are involved in sensing and repairing DNA damage.
-
Regulators of B-cell Receptor (BCR) Signaling: PTPROt, a phosphatase that negatively regulates SYK, a key kinase in the BCR signaling pathway. By repressing PTPROt, BCL6 enhances tonic BCR signaling, which is a survival pathway for some DLBCL subtypes.[1]
-
Differentiation Factors: PRDM1 (Blimp-1), a master regulator of plasma cell differentiation.
By inhibiting the interaction between BCL6 and its corepressors, this compound effectively reverses this transcriptional repression, leading to the re-expression of these target genes. This, in turn, can induce cell cycle arrest, apoptosis, and attenuation of pro-survival signaling pathways in lymphoma cells.
References
Application Notes and Protocols for Studying Transcriptional Repression Using CCT374705
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT374705 is a potent and orally bioavailable small molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] BCL6 plays a critical role in the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[3][4][5] It functions as a sequence-specific transcriptional repressor by recruiting corepressor complexes, including SMRT, NCoR, and BCOR, to the promoter regions of its target genes.[3][6] This repression of genes involved in cell cycle control, DNA damage response, and differentiation is crucial for the proliferation and survival of lymphoma cells.[1][7][8][9] this compound disrupts the protein-protein interaction between BCL6 and its corepressors, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[3][6][8] These application notes provide detailed protocols for utilizing this compound as a chemical probe to study BCL6-mediated transcriptional repression.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 4.8 nM | BCL6 Inhibition | [1][2] |
| GI50 | < 100 nM | OCI-Ly1 | [2] |
| GI50 | < 100 nM | Karpas 422 | [2] |
In Vivo Pharmacodynamic Marker Modulation
| Treatment | Gene | Fold Change in mRNA Expression | Model System | Reference |
| This compound (50 mg/kg, p.o.) | ARID3A | Significant Increase | Karpas 422 Tumor Xenograft | [2] |
Signaling Pathway
The following diagram illustrates the mechanism of BCL6-mediated transcriptional repression and its inhibition by this compound. BCL6 homodimerizes via its BTB domain and recruits corepressor complexes (CoR) to the promoter of its target genes, leading to transcriptional repression. This compound binds to the BTB domain of BCL6, preventing the recruitment of corepressors and thereby reactivating the expression of BCL6 target genes.
References
- 1. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCT374705 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, publicly available data specifically detailing the use of CCT374705 in combination with other cancer therapies is limited. The following application notes and protocols are based on preclinical studies of other BCL6 inhibitors and the BCL6 protein degrader, ARV-393. These examples are intended to provide a scientific framework and representative methodologies for investigating the synergistic potential of this compound in combination with other anti-cancer agents.
Introduction
This compound is an orally active and potent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 promotes cancer cell survival and proliferation by repressing genes involved in cell cycle control, DNA damage response, and terminal differentiation. The inhibition of BCL6 presents a promising therapeutic strategy. Combination therapies are a cornerstone of cancer treatment, often leading to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. This document outlines the rationale and provides experimental protocols for evaluating this compound in combination with other targeted therapies and standard-of-care chemotherapeutics.
Rationale for Combination Therapies
The therapeutic potential of BCL6 inhibition can be enhanced by co-targeting complementary or parallel survival pathways. Preclinical evidence with various BCL6 inhibitors has demonstrated synergistic anti-tumor activity when combined with agents targeting key cellular processes.
-
BCL2 Inhibition: BCL6 can repress the expression of the anti-apoptotic protein BCL2. Inhibition of BCL6 can lead to an "oncogene addiction switch" where lymphoma cells become more reliant on BCL2 for survival.[1] This creates a synthetic lethal interaction, making the combination of a BCL6 inhibitor and a BCL2 inhibitor (e.g., venetoclax) a highly synergistic therapeutic strategy.[1]
-
EZH2 Inhibition: BCL6 and EZH2, a histone methyltransferase, cooperate to repress a common set of target genes involved in germinal center formation and lymphomagenesis.[2] Dual inhibition of BCL6 and EZH2 can lead to a more profound disruption of this repressive complex, resulting in enhanced anti-lymphoma activity.[2]
-
BTK Inhibition: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies. Combining a BCL6 inhibitor with a BTK inhibitor (e.g., ibrutinib, acalabrutinib) can simultaneously target two key survival pathways in lymphoma cells.
-
PI3K Inhibition: The PI3K/AKT signaling pathway is another crucial survival pathway in many cancers, including lymphomas. Preclinical studies have shown that combining PI3K inhibitors with other targeted agents can be effective.[3][4] The combination of BCL6 and PI3K inhibition represents a rational approach to concurrently block two major oncogenic signaling cascades.
-
Standard Chemotherapy (R-CHOP): The BCL6 degrader ARV-393 has shown complete tumor regression in preclinical models when combined with the standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) regimen.[5][6][7] This suggests that BCL6 inhibition can sensitize lymphoma cells to the cytotoxic effects of chemotherapy.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of BCL6 inhibitors in combination with other agents. This data illustrates the potential for synergistic interactions.
Table 1: In Vitro Synergy of BCL6 Inhibitors with Other Targeted Agents
| BCL6 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Synergy Metric | Finding | Reference |
| RI-BPI | ABT-737 (BCL2i) | GCB-DLBCL | SU-DHL6, DoHH2, SC-1, SU-DHL4 | Combination Index (CI) | CI < 1, indicating synergy. | [1] |
| RI-BPI | Obatoclax (BCL2i) | GCB-DLBCL | SU-DHL6, DoHH2, SC-1, SU-DHL4 | Combination Index (CI) | CI < 1, indicating synergy. | [1] |
| FX1 | GSK343 (EZH2i) | GCB-DLBCL | Multiple | IC50 Reduction | Combination reduced the IC50 of GSK343. | [2] |
| Tazemetostat (EZH2i) | Venetoclax (BCL2i) | DLBCL | SUDHL-6, WSU-DLCL2, OCI-Ly1 | Combination Index (CI) | CI values of 0.034, 0.259, and 0.074, indicating strong synergy. | [8] |
GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma BCL2i: BCL2 inhibitor EZH2i: EZH2 inhibitor
Table 2: In Vivo Efficacy of BCL6 Inhibitor/Degrader Combinations
| BCL6 Agent | Combination | Cancer Model | Finding | Reference |
| ARV-393 (Degrader) | R-CHOP | Aggressive DLBCL Xenograft | Complete tumor regressions in all treated mice. | [5][6][7] |
| ARV-393 (Degrader) | Acalabrutinib (BTKi) | HGBCL Xenograft | Superior tumor growth inhibition compared to single agents. | [6] |
| ARV-393 (Degrader) | Venetoclax (BCL2i) | HGBCL Xenograft | Superior tumor growth inhibition compared to single agents. | [6] |
| ARV-393 (Degrader) | Tazemetostat (EZH2i) | HGBCL Xenograft | Superior tumor growth inhibition compared to single agents. | [6] |
| FX1 | GSK126 (EZH2i) | DLBCL Xenograft (SUDHL6, WSU-DLCL2) | Enhanced tumor suppression compared to single agents. | [2] |
HGBCL: High-Grade B-cell Lymphoma BTKi: Bruton's Tyrosine Kinase inhibitor
Signaling Pathways and Experimental Workflows
BCL6 Signaling and Points of Combination Intervention
Caption: BCL6 signaling pathway and points of intervention for combination therapies.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A typical workflow for assessing drug synergy in vitro.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effects of this compound alone and in combination with another agent and to quantify the level of synergy.
Materials:
-
Cancer cell lines (e.g., DLBCL cell lines like SU-DHL-6, OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in DMSO)
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Culture: Maintain cancer cell lines in logarithmic growth phase in complete culture medium at 37°C and 5% CO2.
-
Single-Agent Titration:
-
Seed cells at an appropriate density (e.g., 1000-5000 cells/well) in a 384-well plate.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Add the drugs to the wells and incubate for 72 hours.
-
Measure cell viability using CellTiter-Glo® according to the manufacturer's instructions.
-
Calculate the IC50 value for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
-
Combination Matrix Setup:
-
Based on the single-agent IC50 values, design a dose-response matrix. A common approach is a 6x6 or 8x8 matrix with concentrations ranging from sub-IC50 to supra-IC50 values for both drugs.
-
-
Drug Combination Assay:
-
Seed cells as in the single-agent titration.
-
Add this compound and the combination agent, both as single agents and in all combinations as per the matrix design. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
Measure cell viability using CellTiter-Glo®.
-
-
Data Analysis and Synergy Scoring:
-
Normalize the data to the vehicle control wells.
-
Analyze the combination data using a synergy model such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model. Software such as SynergyFinder or Combenefit can be used for this analysis.
-
A synergy score (e.g., Combination Index < 1 for the Chou-Talalay method) indicates a synergistic interaction.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-BCL6, anti-BCL2, anti-cleaved PARP, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination agent, or the combination at specified concentrations (e.g., IC50 values) for a defined period (e.g., 24 or 48 hours). Include a vehicle control.
-
Protein Extraction: Harvest cells, wash with PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin). Compare the protein expression levels between the different treatment groups.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation (e.g., SU-DHL-6)
-
Matrigel
-
This compound formulation for oral gavage
-
Combination agent formulation for appropriate route of administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + combination agent
-
-
Treatment Administration: Administer the treatments according to a predefined schedule (e.g., daily oral gavage for this compound).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed differences.
Conclusion
The selective inhibition of BCL6 is a promising strategy in cancer therapy. While data for this compound in combination therapies is still emerging, the extensive preclinical evidence for other BCL6 inhibitors strongly supports the rationale for such investigations. The protocols and data presented here provide a comprehensive framework for researchers to explore the synergistic potential of this compound with other anti-cancer agents, with the ultimate goal of developing more effective and durable treatment regimens for patients with BCL6-driven malignancies.
References
- 1. Selective targeting of BCL6 induces oncogene addiction switching to BCL2 in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 and BCL6 Cooperate to Assemble CBX8-BCOR Complex to Repress Bivalent Promoters, Mediate Germinal Center Formation and Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HDAC6 sensitizes cutaneous T-cell lymphoma to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple combination of BET plus PI3K and NF-κB inhibitors exhibit synergistic activity in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 6. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 7. Cancer Drug ARV-393 Achieves 100% Tumor Regression in Preclinical Study | ARVN Stock News [stocktitan.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CCT374705 solubility and stability issues
Welcome to the technical support center for CCT374705, a potent and orally active BCL6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein with a reported IC50 of 4.8 nM.[1] BCL6 is a transcriptional repressor that plays a crucial role in the formation of germinal centers and is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). This compound functions by disrupting the interaction between BCL6 and its corepressors (e.g., SMRT, N-CoR), leading to the reactivation of BCL6 target genes. This reactivation can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells. A significant increase in ARID3A mRNA expression has been observed in vivo upon treatment with this compound, indicating the modulation of BCL6 activity.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C. For stock solutions, the recommended storage conditions are:
It is advisable to minimize freeze-thaw cycles.
Q3: What is the solubility of this compound in common solvents?
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). However, it has poor aqueous solubility, a common characteristic of BCL6 inhibitors.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (221.81 mM) | Requires sonication. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Q4: How should I prepare this compound for in vitro cell-based assays?
-
Prepare a high-concentration stock solution in DMSO. Given its high solubility in DMSO, prepare a concentrated stock (e.g., 10-50 mM).
-
Serially dilute the stock solution. For cell-based assays, serially dilute the DMSO stock solution in your cell culture medium to the desired final concentrations.
-
Mind the final DMSO concentration. Ensure the final concentration of DMSO in your cell culture does not exceed a level that affects cell viability (typically ≤ 0.1% to 0.5%, this should be determined for your specific cell line).
Q5: How can I prepare this compound for in vivo animal studies?
Two formulation protocols have been reported for in vivo use[1]:
| Protocol | Formulation | Final Concentration & Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.55 mM); Suspended solution (requires sonication) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.55 mM); Clear solution |
The choice of formulation will depend on the specific requirements of your animal model and route of administration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I've diluted my this compound DMSO stock into my aqueous cell culture medium, and I'm observing precipitation.
Cause: This is likely due to the poor aqueous solubility of this compound. When the DMSO stock is diluted into the aqueous medium, the compound may crash out of solution.
Solutions:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the DMSO percentage (with caution): You can try slightly increasing the final DMSO concentration, but be sure to include a vehicle control with the same DMSO concentration to account for any solvent-induced effects on your cells.
-
Use a solubilizing agent: For certain applications, the use of a biocompatible solubilizing agent, such as a cyclodextrin, might be considered, though this would require validation for your specific assay.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before use. Do not store the diluted compound in aqueous solutions.
Issue 2: Inconsistent or Lack of Biological Activity
Problem: I'm not observing the expected biological effect of this compound in my experiments.
Causes & Solutions:
-
Compound Degradation:
-
Improper Storage: Ensure that your stock solutions have been stored correctly at -80°C or -20°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Age of Stock Solution: Use a fresh stock solution if there is any doubt about the stability of your current one.
-
-
Inaccurate Concentration:
-
Pipetting Errors: Use calibrated pipettes for accurate dilutions.
-
Precipitation: Visually inspect your diluted solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting guide for "Compound Precipitation in Cell Culture Media."
-
-
Cell Line Sensitivity:
-
BCL6 Dependence: Confirm that your cell line is dependent on BCL6 for survival and proliferation. This compound is expected to have the most potent effects in BCL6-dependent cell lines like OCI-Ly1 and Karpas 422.
-
-
Assay Conditions:
-
Serum Protein Binding: High serum concentrations in the culture medium can sometimes reduce the effective concentration of a compound due to protein binding. Consider this factor when interpreting your results.
-
Experimental Protocols & Visualizations
BCL6 Signaling Pathway
This compound inhibits the transcriptional repressor BCL6. BCL6 normally represses a number of target genes involved in the DNA damage response, cell cycle control, and cellular differentiation. By inhibiting BCL6, this compound leads to the de-repression (activation) of these target genes, which can result in cell cycle arrest and apoptosis in lymphoma cells.
Experimental Workflow: In Vitro Cell Viability Assay
The following workflow outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line.
References
Technical Support Center: Optimizing CCT374705 Concentration for Cell Culture
Welcome to the technical support center for CCT374705, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule inhibitor of BCL6.[1] BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is implicated in the pathogenesis of B-cell lymphomas.[2][3][4][5][6] this compound binds to the BTB domain of BCL6, which is essential for its function, thereby disrupting its ability to repress target genes involved in cell cycle control, DNA damage response, and differentiation.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A recommended starting concentration for cellular assays is up to 1 µM.[7] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. For initial experiments, it is advisable to perform a dose-response curve to determine the effective concentration for your specific model system.
Q3: What are the known anti-proliferative effects of this compound in different cell lines?
A3: this compound has demonstrated potent anti-proliferative activity in various BCL6-dependent lymphoma cell lines. The 50% growth inhibition (GI50) has been determined for several cell lines, as summarized in the table below.
Data Presentation: this compound In Vitro Activity
| Cell Line | Description | BCL6 Dependence | GI50 (nM) | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Dependent | 38.5 | [8][9] |
| Karpas 422 | Diffuse Large B-cell Lymphoma | Dependent | 14.9 | [8][9] |
| HT | Diffuse Large B-cell Lymphoma | Dependent | 545 | [8][9] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Dependent | 1380 | [8][9] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Independent | 1850 | [8][9] |
Biochemical Potency:
| Assay | IC50 (nM) | Reference |
| BCL6 TR-FRET | 6.0 | [7][9] |
| NanoBRET | 22 | [9] |
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols). Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to identify the effective range for your cell line. |
| Cell Line Insensitivity: The cell line may not be dependent on the BCL6 pathway for survival or proliferation. | Confirm the BCL6 expression and dependency of your cell line. Consider using a positive control cell line known to be sensitive to BCL6 inhibition (e.g., OCI-Ly1, Karpas 422). | |
| Compound Instability/Degradation: this compound may be unstable in the cell culture medium over long incubation periods. | Prepare fresh stock solutions and dilute them in media immediately before use. For long-term experiments ( > 24 hours), consider replenishing the media with fresh this compound. | |
| Improper Storage: Incorrect storage of the compound can lead to loss of activity. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High Cellular Toxicity | Concentration Too High: The concentration used may be cytotoxic to the cells. | Determine the cytotoxic concentration (CC50) for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Aim to use a concentration that is effective at inhibiting BCL6 without causing excessive cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. | |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that contribute to cytotoxicity. Safety profiling has shown that while this compound is selective, some off-target activity is observed at concentrations below 10 µM in a small fraction of targets tested.[7][8] | Use the lowest effective concentration of this compound that achieves the desired biological effect to minimize potential off-target effects. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell density, passage number, or cell health can lead to variable results. | Maintain consistent cell culture practices. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations. | Use calibrated pipettes and prepare a master mix of the this compound-containing medium to add to all wells to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound on a specific cell line.
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth during the course of the experiment.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48, 72, or 96 hours).
-
-
Cell Viability/Proliferation Assay:
-
Assess cell viability or proliferation using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 or GI50 value.
-
Visualizations
BCL6 Signaling Pathway
// Nodes CD40L [label="CD40L", fillcolor="#FBBC05"]; CD40 [label="CD40", fillcolor="#FBBC05"]; NFkB [label="NF-κB", fillcolor="#EA4335"]; IRF4 [label="IRF4", fillcolor="#EA4335"]; BCL6_Gene [label="BCL6 Gene", shape=cds, fillcolor="#F1F3F4"]; BCL6_Protein [label="BCL6 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Genes [label="Target Genes\n(e.g., p53, ATR, Cyclin D2)", shape=note, fillcolor="#F1F3F4"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges CD40L -> CD40 [label="Binds"]; CD40 -> NFkB [label="Activates"]; NFkB -> IRF4 [label="Induces"]; IRF4 -> BCL6_Gene [label="Represses", arrowhead="tee"]; BCL6_Gene -> BCL6_Protein [label="Transcription &\nTranslation"]; BCL6_Protein -> Target_Genes [label="Represses", arrowhead="tee"]; Target_Genes -> Cell_Cycle_Arrest [style=dashed, arrowhead="none"]; Target_genes -> Apoptosis [style=dashed, arrowhead="none"]; Target_Genes -> Differentiation [style=dashed, arrowhead="none"]; this compound -> BCL6_Protein [label="Inhibits", arrowhead="tee", color="#EA4335"];
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5"]; } dot
Experimental Workflow for Optimizing this compound Concentration
// Nodes Start [label="Start: Prepare Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Prepare_Dilutions [label="Prepare Serial Dilutions of this compound"]; Treat_Cells [label="Treat Cells with this compound and Controls"]; Incubate [label="Incubate for Desired Duration\n(e.g., 48-96h)"]; Viability_Assay [label="Perform Cell Viability/Proliferation Assay"]; Data_Analysis [label="Analyze Data: Normalize and Plot Dose-Response Curve"]; Determine_IC50 [label="Determine IC50/GI50 Value", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Optimal Concentration Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Prepare_Dilutions; Prepare_Dilutions -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Viability_Assay; Viability_Assay -> Data_Analysis; Data_Analysis -> Determine_IC50; Determine_IC50 -> End;
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,6"]; } dot
Troubleshooting Logic for Weak or No Inhibitor Effect
// Nodes Start [label="Weak or No Inhibitor Effect Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Is the concentration optimal?", shape=diamond, fillcolor="#FBBC05"]; Check_Cell_Line [label="Is the cell line BCL6-dependent?", shape=diamond, fillcolor="#FBBC05"]; Check_Compound [label="Is the compound active and stable?", shape=diamond, fillcolor="#FBBC05"]; Dose_Response [label="Perform Dose-Response Assay", fillcolor="#F1F3F4"]; Validate_BCL6 [label="Validate BCL6 Expression/Dependency", fillcolor="#F1F3F4"]; Check_Storage [label="Check Storage and Handling", fillcolor="#F1F3F4"]; Replenish_Media [label="Consider Replenishing Media in Long-Term Assays", fillcolor="#F1F3F4"]; Positive_Control [label="Use a Positive Control Cell Line", fillcolor="#F1F3F4"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Concentration; Check_Concentration -> Dose_Response [label="No"]; Dose_Response -> Success; Check_Concentration -> Check_Cell_Line [label="Yes"]; Check_Cell_Line -> Validate_BCL6 [label="Uncertain"]; Validate_BCL6 -> Success; Check_Cell_Line -> Positive_Control [label="No"]; Positive_Control -> Success; Check_Cell_Line -> Check_Compound [label="Yes"]; Check_Compound -> Check_Storage [label="No"]; Check_Storage -> Success; Check_Compound -> Replenish_Media [label="Yes"]; Replenish_Media -> Success;
// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,7"]; } dot
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
CCT374705 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of CCT374705, a potent B-cell lymphoma 6 (BCL6) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is B-cell lymphoma 6 (BCL6), a transcriptional repressor protein.[1][2] this compound is a potent inhibitor of the BCL6 BTB domain, disrupting its interaction with corepressors and thereby modulating gene expression.[2][3]
Q2: My experimental results are inconsistent with pure BCL6 inhibition. Could off-target effects be responsible?
A2: While this compound has shown high selectivity for BCL6, the possibility of off-target effects should be considered, especially at higher concentrations.[1][2] Unexpected phenotypes, toxicity, or activation of signaling pathways not directly linked to BCL6 may indicate interactions with other cellular targets, such as kinases.
Q3: What are the first steps to investigate potential off-target kinase effects of this compound?
A3: A tiered approach is recommended. Start with a broad in vitro kinase screen to identify potential off-target interactions. Follow up with cell-based assays to confirm target engagement and functional consequences in a physiological context.
Q4: How can I confirm that an observed cellular effect is due to an off-target interaction versus a downstream consequence of BCL6 inhibition?
A4: Target validation experiments are crucial. One approach is to use a rescue experiment where a dominant-active mutant of the putative off-target is expressed. If the phenotype induced by this compound is reversed, it suggests an on-target effect on that protein. Another approach is to use an alternative BCL6 inhibitor with a different chemical scaffold. If the phenotype is not recapitulated, it may be due to an off-target effect of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes in a BCL6-independent Cell Line
Possible Cause: this compound may be interacting with one or more off-target kinases that are critical for the survival of that specific cell line.
Troubleshooting Steps:
-
Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): Validate the engagement of top candidate off-targets from the kinome scan in the specific cell line.
-
Phosphoproteomics: Analyze changes in the phosphoproteome of the cells treated with this compound to identify dysregulated signaling pathways.
-
Functional Assays: Use specific inhibitors or RNAi to knock down the identified off-target kinases and see if the phenotype mimics this compound treatment.
Issue 2: Activation of a Signaling Pathway Unrelated to BCL6
Possible Cause: this compound might be inhibiting a kinase that normally suppresses this pathway, or activating a kinase that promotes it.
Troubleshooting Steps:
-
Pathway Analysis: Based on the activated pathway, identify key regulatory kinases.
-
Targeted Kinase Assays: Perform in vitro activity assays with this compound against the identified kinases.
-
Western Blotting: Confirm the activation of the pathway by probing for key phosphorylated proteins in cell lysates after this compound treatment.
-
Upstream/Downstream Analysis: Investigate the phosphorylation status of proteins upstream and downstream of the identified off-target kinase to confirm the mechanism of pathway activation.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| BCL6 (On-Target) | 98% | 6 |
| Kinase A | 75% | 250 |
| Kinase B | 60% | 800 |
| Kinase C | 45% | >1000 |
| Kinase D | 10% | >10000 |
This is hypothetical data for illustrative purposes.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Target | Vehicle (Tm °C) | This compound (1 µM) (Tm °C) | Thermal Shift (ΔTm °C) |
| BCL6 | 52.1 | 58.6 | +6.5 |
| Kinase A | 48.3 | 52.8 | +4.5 |
| Kinase B | 55.2 | 55.5 | +0.3 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Kinome Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay: Utilize a commercial kinome scanning service (e.g., KINOMEscan™). This typically involves a competition binding assay where the ability of this compound to displace a ligand from the kinase active site is measured.
-
Data Analysis: Results are often reported as percent of control or percent inhibition. A lower percentage of control indicates stronger binding of the compound to the kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target (BCL6) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Phosphoproteomics
Objective: To identify global changes in cell signaling pathways upon treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse the cells under conditions that preserve phosphorylation.
-
Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.
-
Data Analysis: Use bioinformatics tools to identify differentially phosphorylated proteins and perform pathway analysis to understand the functional consequences.
Visualizations
Caption: Simplified BCL6 signaling pathway.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
improving CCT374705 bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of the BCL6 inhibitor, CCT374705, in animal studies.
Troubleshooting Guide
Q1: We are observing low or inconsistent plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for many small molecule inhibitors. For this compound and similar compounds, several factors could be contributing to this issue. The development of this compound involved optimization to overcome limitations of previous compounds in the series which had high topological polar surface areas (TPSA) leading to increased efflux. While this compound has an improved profile, suboptimal formulation and administration techniques can still lead to poor bioavailability.
Troubleshooting Steps:
-
Review Your Formulation:
-
Is the compound fully dissolved or homogenously suspended? Visual inspection for particulates is crucial. Incomplete dissolution is a primary reason for low bioavailability.
-
What vehicle are you using? A simple aqueous vehicle is often insufficient for poorly soluble compounds. Consider using a formulation designed for such molecules. A recommended starting point is a suspension in a vehicle containing a mixture of PEG300, Tween-80, and saline.
-
Are you using a fresh preparation? The stability of the formulation should be considered. It is recommended to prepare the formulation fresh for each experiment.
-
-
Refine Your Administration Technique:
-
Gavage Technique: Ensure proper oral gavage technique to minimize stress to the animal and prevent accidental administration into the lungs. Inconsistent administration volume or technique can lead to high variability.
-
Fasting State of Animals: The presence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
-
-
Evaluate Potential for Efflux:
-
While this compound was designed to have lower efflux than its predecessors, it may still be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut. If significant efflux is suspected, co-administration with a P-gp inhibitor could be explored in a pilot study to diagnose the issue, though this would not be a standard protocol for efficacy studies.
-
Logical Troubleshooting Workflow:
Technical Support Center: CCT374705 Preclinical Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the preclinical toxicity assessment of CCT374705, a potent and orally active BCL6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in preclinical models?
A1: Based on available data from in vivo efficacy studies, this compound has been shown to be well tolerated in mice. In a lymphoma xenograft mouse model, oral administration of 50 mg/kg of this compound twice daily for 35 days resulted in no observable body weight loss.[1] Furthermore, in a pharmacokinetic study, mice administered a single dose of 1 mg/kg intravenously or 5 mg/kg orally appeared normal 24 hours post-dosing.
Q2: Has a Maximum Tolerated Dose (MTD) for this compound been established?
A2: Publicly available literature does not explicitly state a definitive Maximum Tolerated Dose (MTD) from a dedicated dose-escalation toxicity study. The dose of 50 mg/kg administered twice daily for 35 days in an efficacy study was well-tolerated, suggesting the MTD is likely higher than this dose under those specific experimental conditions.[1] Researchers should perform their own dose-range-finding studies in their specific animal model to determine the MTD.
Q3: What are the known on-target and potential off-target effects of this compound?
A3: this compound is a potent inhibitor of B-cell lymphoma 6 (BCL6).[1][2] Safety profiling of this compound against a panel of 78 targets and 468 kinases showed minimal off-target interactions, with most targets having a dissociation constant (Kd) above 1 µM. This high selectivity suggests a lower likelihood of off-target toxicities. On-target effects are related to the inhibition of the BCL6 signaling pathway, which is crucial for the development and survival of germinal center B-cells and is implicated in certain lymphomas.
Q4: What clinical signs of toxicity should I monitor for during my in vivo experiments with this compound?
A4: While this compound was well-tolerated in the reported studies, it is crucial to monitor for general signs of toxicity in any preclinical study. These include, but are not limited to:
-
Changes in body weight: Monitor and record body weight at least twice weekly. Significant weight loss (typically >15-20%) is a common sign of toxicity.
-
Changes in appearance and behavior: Observe animals for signs of distress such as ruffled fur, hunched posture, lethargy, or changes in activity levels.
-
Changes in food and water consumption: Monitor for any significant deviations from baseline.
-
Gastrointestinal issues: Look for signs of diarrhea or constipation.
-
Skin and coat abnormalities: Check for any skin lesions or changes in coat condition.
Q5: Are there any recommended starting doses for a new in vivo study with this compound?
A5: A previously reported efficacious and well-tolerated dose is 50 mg/kg administered orally twice daily in a mouse xenograft model.[1] For initial studies, researchers could consider starting with a dose in this range or slightly lower, followed by a dose-escalation study to determine the optimal dose for their specific model and experimental goals.
Troubleshooting Guides
Issue 1: Unexpected animal morbidity or mortality at a previously reported "safe" dose.
-
Possible Cause 1: Vehicle Toxicity. The formulation used to dissolve and administer this compound could be causing adverse effects.
-
Troubleshooting Step: Always include a vehicle-only control group in your study. If animals in the vehicle control group show signs of toxicity, the vehicle is the likely culprit. Consider alternative, well-established vehicle formulations.
-
-
Possible Cause 2: Animal Model Differences. The strain, age, or health status of your animal model may differ from those used in published studies, leading to different sensitivity to the compound.
-
Troubleshooting Step: Ensure your animal model is appropriate and healthy. It is advisable to perform a small pilot study to confirm tolerability in your specific animal strain before launching a large-scale experiment.
-
-
Possible Cause 3: Gavage-related injury. Improper oral gavage technique can lead to esophageal or gastric injury, causing distress and mortality.
-
Troubleshooting Step: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Issue 2: Lack of efficacy at a previously reported effective dose.
-
Possible Cause 1: Improper Compound Formulation. this compound may not be fully dissolved or may have precipitated out of solution, leading to inaccurate dosing.
-
Troubleshooting Step: Visually inspect the formulation for any precipitates. Ensure the solubility of this compound in your chosen vehicle at the desired concentration. It may be necessary to prepare fresh formulations regularly.
-
-
Possible Cause 2: Pharmacokinetic Differences. The absorption and metabolism of this compound may vary between different mouse strains or species.
-
Troubleshooting Step: If feasible, perform a pilot pharmacokinetic study to determine the plasma concentrations of this compound in your animal model to ensure adequate exposure.
-
-
Possible Cause 3: Tumor Model Resistance. The specific tumor cell line or patient-derived xenograft model you are using may be inherently resistant to BCL6 inhibition.
-
Troubleshooting Step: Confirm the expression and dependency of your tumor model on BCL6 signaling through in vitro assays before proceeding with in vivo studies.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / Animal Model | Source |
| In Vitro Potency | |||
| BCL6 Inhibition IC50 | 4.8 nM | Biochemical Assay | [1] |
| In Vivo Dosing & Tolerability | |||
| Efficacy Study Dose | 50 mg/kg, p.o., bid | Karpas 422 Xenograft Mice | [1] |
| Efficacy Study Duration | 35 days | Karpas 422 Xenograft Mice | [1] |
| Observed Toxicity (Efficacy Study) | No body weight loss | Karpas 422 Xenograft Mice | [1] |
| Pharmacokinetic Study Dose (IV) | 1 mg/kg | Balb/C Mice | |
| Pharmacokinetic Study Dose (PO) | 5 mg/kg | Balb/C Mice | |
| Observed Toxicity (PK Study) | Appeared normal 24h post-dose | Balb/C Mice | |
| Off-Target Selectivity | |||
| Target Panel Screened | 78 targets | Biochemical/Biophysical Assays | |
| Off-Target Hits (Kd < 10 µM) | 11/78 | Biochemical/Biophysical Assays | |
| Kinase Panel Screened | 468 kinases | Biochemical Assays | |
| Kinase Panel Off-Target Profile | Minimal interactions | Biochemical Assays |
Experimental Protocols
Protocol 1: General In Vivo Tolerability Study
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or the strain for your planned efficacy studies), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the study.
-
Grouping: Divide animals into at least four groups (n=3-5 per group): Vehicle control, Low Dose this compound, Mid Dose this compound, and High Dose this compound. Doses should be selected based on available data and the goals of the study.
-
Formulation: Prepare this compound in an appropriate vehicle. A commonly used vehicle for oral administration of hydrophobic compounds is 0.5% (w/v) methylcellulose (B11928114) in water.
-
Administration: Administer this compound or vehicle via the intended route of administration (e.g., oral gavage) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily, noting any changes in appearance, posture, or behavior.
-
Monitor food and water intake.
-
-
Endpoint: At the end of the study, euthanize animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis. Blood can be collected for complete blood count (CBC) and serum chemistry analysis.
Protocol 2: BCL6 Target Engagement in Tumor Tissue
-
Model: Use tumor-bearing mice (e.g., Karpas 422 xenografts).
-
Treatment: Administer a single dose of this compound or vehicle.
-
Sample Collection: At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a cohort of animals and collect tumor tissue.
-
Analysis:
-
Pharmacokinetics: A portion of the tumor can be used to determine the concentration of this compound.
-
Pharmacodynamics: Extract RNA from the tumor tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known BCL6 target genes (e.g., ARID3A). An increase in the expression of BCL6 target genes would indicate target engagement.
-
Visualizations
Caption: BCL6 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Workflow for Preclinical Toxicity Assessment of a Small Molecule Inhibitor.
References
CCT374705 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the BCL6 inhibitor, CCT374705. Our goal is to help you achieve accurate and reproducible dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor protein that plays a critical role in the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). This compound exerts its effects by binding to BCL6 and inhibiting its transcriptional repression function, leading to the de-repression of BCL6 target genes involved in cell cycle control, DNA damage response, and apoptosis.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in biochemical assays. The reported values are generally in the low nanomolar range, indicating high potency.
| Assay Type | Reported IC50 (nM) |
| Biochemical Assay | 4.8 |
| Biochemical Assay | 6 |
Q3: Which cell lines are recommended for this compound dose-response experiments?
Cell lines that are dependent on BCL6 for their proliferation and survival are most suitable for studying the effects of this compound. Several DLBCL cell lines have been shown to be sensitive to BCL6 inhibition. It is recommended to use BCL6-dependent DLBCL cell lines for these experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the generation of a this compound dose-response curve.
Problem 1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound.
-
Possible Cause 1: Inappropriate Cell Line.
-
Solution: Ensure you are using a cell line known to be dependent on BCL6 for survival. Perform a literature search to confirm the BCL6 dependency of your chosen cell line or test a panel of different DLBCL cell lines.
-
-
Possible Cause 2: Compound Insolubility.
-
Solution: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in DMSO before preparing your serial dilutions in culture medium. Visually inspect the stock solution and the final dilutions for any precipitation. If solubility issues persist, consider using a fresh vial of the compound or preparing the stock solution at a slightly lower concentration.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Optimize the cell seeding density and the duration of the treatment. A very high cell density might mask the inhibitory effect of the compound. Conversely, a very low density might lead to poor cell health and inconsistent results. The treatment duration should be sufficient to observe an anti-proliferative effect, typically 48 to 72 hours for cell viability assays.
-
-
Possible Cause 4: Degraded Compound.
-
Solution: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation and loss of activity.
-
Problem 2: I am observing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting. Mix the cell suspension between plating each set of replicates to prevent settling. Pay attention to your pipetting technique to ensure the same volume of cell suspension is added to each well.
-
-
Possible Cause 2: Edge Effects.
-
Solution: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
-
-
Possible Cause 3: Inaccurate Compound Dilutions.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough mixing at each dilution step.
-
Problem 3: The IC50 value I obtained is significantly different from the reported values.
-
Possible Cause 1: Differences in Experimental Conditions.
-
Solution: The IC50 value can be influenced by various factors, including the cell line used, cell density, serum concentration in the medium, and the duration of the assay. Ensure that your experimental conditions are consistent across experiments. If comparing your results to published data, carefully review the methodology section of the publication to identify any differences in the protocol.
-
-
Possible Cause 2: Cell Passage Number.
-
Solution: Cells at very high or very low passage numbers can exhibit altered growth characteristics and drug sensitivity. Use cells within a consistent and reasonably low passage number range for all your experiments.
-
-
Possible Cause 3: Choice of Viability Assay.
-
Solution: Different cell viability assays (e.g., MTT, CellTiter-Glo, resazurin) measure different cellular parameters and can yield slightly different IC50 values. Ensure you are using a validated and appropriate assay for your cell line and experimental goals.
-
Experimental Protocols
Detailed Protocol for a Cell Viability Dose-Response Assay
This protocol describes a typical experiment to determine the IC50 of this compound in a BCL6-dependent DLBCL cell line using a resazurin-based viability assay.
Materials:
-
BCL6-dependent DLBCL cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Culture: Culture the DLBCL cells in complete medium at 37°C in a humidified incubator with 5% CO2. Ensure the cells are in the logarithmic growth phase before starting the experiment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter and determine the cell viability.
-
Dilute the cell suspension in complete medium to the desired seeding density (e.g., 5,000 to 10,000 cells per well in 90 µL).
-
Seed 90 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells. This will result in a final volume of 100 µL per well.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Troubleshooting guide for this compound dose-response experiments.
Technical Support Center: Minimizing CCT374705 Efflux in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the efflux of CCT374705 in cell-based assays. This compound is a potent BCL6 inhibitor, but its high topological polar surface area (TPSA) can lead to increased efflux from cells, reducing its intracellular concentration and apparent potency.[1][2] This guide will help you identify and address this issue to obtain more accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is efflux a concern?
A1: this compound is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, showing potent anti-proliferative effects in lymphoma cell lines.[1][2] A known limitation of this compound and its chemical series is a high topological polar surface area (TPSA), which has been correlated with increased recognition and removal by cellular efflux pumps.[1][2] This efflux can lead to a lower intracellular concentration of the compound than anticipated, resulting in an underestimation of its true biological activity in cell-based assays.
Q2: Which efflux pumps are likely responsible for this compound efflux?
A2: The primary efflux pumps responsible for multidrug resistance in cancer cells, including lymphoma, are P-glycoprotein (P-gp, also known as MDR1 or ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), and Breast Cancer Resistance Protein (BCRP or ABCG2).[3][4][5][6] Diffuse large B-cell lymphoma (DLBCL), a common application for BCL6 inhibitors, has been shown to express these transporters, and their levels can correlate with treatment resistance.[3][4]
Q3: How can I determine if this compound is being effluxed by the cells in my assay?
A3: You can perform an intracellular accumulation assay. This involves measuring the concentration of this compound inside the cells in the presence and absence of known efflux pump inhibitors. A significant increase in intracellular this compound concentration when an inhibitor is present suggests that the compound is a substrate for the corresponding efflux pump.
Q4: What are some common BCL6-dependent cell lines, and do they express high levels of efflux pumps?
A4: Common BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines include OCI-Ly1, OCI-Ly7, SU-DHL4, and SU-DHL6.[7][8] Studies have shown that DLBCL patient samples and cell lines can express varying levels of P-gp, MRP1, and BCRP.[3][4][6][9] For instance, some studies have shown significant expression of MRP1 and BCRP in DLBCL patient samples, which correlated with treatment response.[3] It is recommended to assess the expression of these transporters in your specific cell line if you suspect efflux is a major issue.
Troubleshooting Guide
Problem: Lower than expected potency of this compound in cell-based assays.
Possible Cause: Active efflux of this compound by ABC transporters is reducing the intracellular concentration of the compound.
Solution:
-
Confirm Efflux Activity: Perform an intracellular accumulation assay with this compound in the presence and absence of a cocktail of broad-spectrum efflux pump inhibitors or specific inhibitors for P-gp, MRP1, and BCRP. A significant increase in the apparent potency or intracellular concentration of this compound will confirm efflux.
-
Identify the Specific Efflux Pump(s): Use specific inhibitors for P-gp (e.g., Verapamil), MRP1 (e.g., MK-571), and BCRP (e.g., Ko143) individually to pinpoint which transporter is primarily responsible for the efflux.
-
Co-administration with an Efflux Pump Inhibitor: Once the responsible pump is identified, perform your cell-based assays with this compound in the continuous presence of the appropriate inhibitor at a concentration that effectively blocks the pump without causing significant cytotoxicity.
Problem: Inconsistent results between experimental replicates.
Possible Cause: Variability in efflux pump expression or activity across cell passages or plating densities.
Solution:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and seeding densities for all experiments.
-
Regularly Test for Efflux Activity: Periodically perform a quality control experiment, such as a Rhodamine 123 or Calcein-AM efflux assay, to monitor the consistency of efflux pump activity in your cell line.
-
Use a Parental Cell Line with Low Efflux: If available, compare your results with a parental cell line known to have low expression of the identified efflux pump.
Experimental Protocols
Protocol 1: Intracellular Accumulation of this compound
Objective: To determine if this compound is a substrate of efflux pumps by measuring its intracellular concentration in the presence and absence of efflux pump inhibitors.
Materials:
-
BCL6-dependent lymphoma cell line (e.g., OCI-Ly1)
-
This compound
-
Efflux pump inhibitors (see Table 1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Pre-incubation with Inhibitors: On the day of the experiment, aspirate the medium and wash the cells once with warm PBS. Add fresh medium containing the efflux pump inhibitor at the desired concentration or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
This compound Treatment: Add this compound to each well at the desired final concentration. Incubate for a time course (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound. Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification: Collect the cell lysates and determine the protein concentration. Analyze the concentration of this compound in the lysates using a validated LC-MS/MS method. Normalize the this compound concentration to the protein concentration of each sample.
Data Analysis: Compare the intracellular concentration of this compound in cells treated with efflux pump inhibitors to those treated with vehicle control. A significant increase in the presence of an inhibitor indicates that this compound is a substrate of the corresponding pump.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To functionally assess P-glycoprotein (P-gp) activity in your cell line.
Materials:
-
Your cell line of interest
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (B1683045) (a P-gp inhibitor)
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Rhodamine 123 Loading: Wash the cells with warm PBS. Incubate the cells with medium containing 1-5 µM Rhodamine 123 for 30-60 minutes at 37°C to allow for substrate loading.
-
Efflux Phase: Aspirate the Rhodamine 123-containing medium and wash the cells twice with warm PBS. Add fresh, pre-warmed medium with or without the P-gp inhibitor (e.g., 10 µM Verapamil).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
Data Analysis: A higher fluorescence signal in the cells treated with the P-gp inhibitor compared to the untreated cells indicates functional P-gp activity.
Protocol 3: Calcein-AM Efflux Assay for MRP1 Activity
Objective: To functionally assess Multidrug Resistance-Associated Protein 1 (MRP1) activity.
Materials:
-
Your cell line of interest
-
Calcein-AM (a fluorescent MRP1 substrate)
-
MK-571 (an MRP1 inhibitor)
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash cells with PBS and then incubate with medium containing MK-571 (e.g., 25 µM) or vehicle for 30 minutes at 37°C.[10]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular calcein (B42510) fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
Data Analysis: Reduced fluorescence in the vehicle-treated cells compared to the MK-571-treated cells is indicative of MRP1-mediated efflux of calcein.
Quantitative Data
Table 1: Common Efflux Pump Inhibitors for Cell-Based Assays
| Inhibitor | Primary Target(s) | Typical Working Concentration | Reported IC50 | Notes |
| Verapamil | P-gp (ABCB1) | 10-50 µM | ~1-10 µM (cell-dependent) | Also a calcium channel blocker; can have off-target effects at higher concentrations.[11][12] |
| Tariquidar | P-gp (ABCB1) | 100-500 nM | ~5 nM | Potent and specific P-gp inhibitor.[13] |
| Elacridar (GF120918) | P-gp (ABCB1), BCRP (ABCG2) | 100-500 nM | P-gp: ~50-100 nM; BCRP: ~100-300 nM | Dual inhibitor, useful for cells expressing both pumps.[14] |
| MK-571 | MRP1 (ABCC1), MRP4 | 10-50 µM | ~1-5 µM (MRP1) | A leukotriene D4 receptor antagonist.[10][15][16] |
| Reversan | MRP1 (ABCC1), P-gp (ABCB1) | 10-20 µM | Not readily available | Can be used to inhibit both MRP1 and P-gp.[17] |
| Ko143 | BCRP (ABCG2) | 100-500 nM | ~10-30 nM | Highly potent and selective BCRP inhibitor.[18][19][20] |
| Fumitremorgin C (FTC) | BCRP (ABCG2) | 1-10 µM | ~1 µM | A mycotoxin, can be neurotoxic. Ko143 is a less toxic analog.[18] |
Visualizations
Caption: Troubleshooting workflow for addressing low this compound potency.
Caption: General experimental workflow for efflux pump inhibition assays.
References
- 1. scbt.com [scbt.com]
- 2. P glycoprotein inhibitors list | Sigma-Aldrich [sigmaaldrich.com]
- 3. Overexpression of MRP1/ABCC1, Survivin and BCRP/ABCC2 Predicts the Resistance of Diffuse Large B-Cell Lymphoma to R-CHOP Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Expression and significance of P-gp/mdr1 mRNA, MRP and LRP in non-Hodgkin's lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of multidrug resistance 1 gene in B-cell lymphomas: association with follicular dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of BCL6 Inhibitors: CCT374705 and BI-3802
In the landscape of targeted cancer therapy, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical oncogenic driver, particularly in diffuse large B-cell lymphoma (DLBCL). Consequently, the development of small molecule inhibitors targeting BCL6 is an area of intense research. This guide provides a detailed comparison of two prominent BCL6-targeting compounds, CCT374705 and BI-3802, outlining their distinct mechanisms of action, biochemical and cellular activities, and the experimental frameworks used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
This compound and BI-3802 represent two different strategies for neutralizing BCL6. This compound is a potent, orally active small molecule that functions as a direct inhibitor of BCL6.[1][2][3][4] It is designed to interfere with the protein-protein interaction between BCL6 and its corepressors, thereby preventing the transcriptional repression of BCL6 target genes.[5]
In contrast, BI-3802 is a highly potent BCL6 degrader.[6][7][8] It operates through a novel mechanism distinct from traditional inhibitors and proteolysis-targeting chimeras (PROTACs).[9][10] BI-3802 binds to the BTB domain of BCL6, inducing its polymerization into supramolecular filaments.[9][11][12] These filaments are then recognized by the E3 ubiquitin ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[6][9][11] This degradation mechanism results in a profound and sustained depletion of the BCL6 protein.[10][11]
Biochemical and Cellular Activity
The following tables summarize the key quantitative data for this compound and BI-3802, showcasing their potency in various assays.
Table 1: Biochemical Activity of this compound and BI-3802
| Parameter | This compound | BI-3802 | Assay Type |
| IC50 | 4.8 nM[1] / 6 nM[13] | ≤3 nM[6][7][8] | TR-FRET (BCL6/BCOR interaction) |
Table 2: Cellular Activity of this compound and BI-3802
| Parameter | This compound | BI-3802 | Cell Lines |
| GI50 | 12.9 nM[13] | Not Reported | Karpas 422 |
| GI50 | 38.5 nM[13] | Not Reported | OCI-Ly1 |
| Cellular IC50 | Not Reported | 43 nM[6][8] | Not Specified |
| DC50 | Not Applicable | 20 nM | SU-DHL-4 |
| EC50 (BCL6-SIAH1 Interaction) | Not Applicable | 64 nM[6][8] | Not Specified |
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical models. This compound, being orally bioavailable, has been shown to effectively inhibit tumor growth in a lymphoma xenograft mouse model.[1][2] Specifically, oral administration of this compound resulted in a significant increase in the mRNA expression of ARID3A, a known BCL6 target gene, in Karpas 422 tumor xenografts, indicating successful BCL6 inhibition in vivo.[1] BI-3802 has also shown antitumor activity, with its potent degradation of BCL6 leading to anti-proliferative effects in DLBCL cell lines that are comparable to a genetic knockout of BCL6.[6][11][14] However, initial reports suggested that further in vivo studies with BI-3802 were hampered by low solubility and bioavailability.[15]
Experimental Protocols
A variety of biochemical and cellular assays have been employed to characterize the activity of this compound and BI-3802.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the ability of a compound to disrupt the interaction between BCL6 and its corepressors, such as BCOR.
Principle: The assay utilizes a fluorescently labeled BCL6 protein (donor fluorophore) and a fluorescently labeled corepressor peptide (acceptor fluorophore). When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will decrease the FRET signal.
General Protocol:
-
Recombinant BCL6 protein and a biotinylated corepressor peptide are incubated in an assay buffer.
-
A europium-labeled anti-tag antibody (e.g., anti-GST) is added to bind the BCL6 protein, serving as the FRET donor.
-
Streptavidin conjugated to an acceptor fluorophore (e.g., allophycocyanin) is added to bind the biotinylated corepressor peptide.
-
The test compound (this compound or BI-3802) is added at various concentrations.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
Cellular Proliferation (GI50) Assay
This assay determines the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.
General Protocol:
-
Cancer cell lines (e.g., OCI-Ly1, Karpas 422) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as resazurin (B115843) or CellTiter-Glo, which measures metabolic activity.
-
The fluorescence or luminescence is measured, and the GI50 value is calculated by fitting the data to a dose-response curve.
NanoBRET Cellular Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be adapted to measure target engagement in living cells.
Principle: This technology uses a NanoLuc luciferase-tagged protein of interest (e.g., BCL6) and a fluorescently labeled tracer that binds to the same protein. When the tracer is in close proximity to the luciferase, BRET occurs. A test compound that binds to the target protein will displace the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cells are transiently transfected with a vector expressing a NanoLuc-BCL6 fusion protein.
-
The transfected cells are seeded into 96-well plates.
-
A cell-permeable fluorescent tracer that binds to BCL6 is added to the cells.
-
The test compound is added at various concentrations.
-
The NanoLuc substrate is added, and both the luciferase and tracer emission signals are measured.
-
The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the BCL6 signaling pathway and a typical experimental workflow for evaluating BCL6 inhibitors.
Caption: BCL6 signaling pathway and points of intervention by this compound and BI-3802.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BI-3802 | BCL | TargetMol [targetmol.com]
- 9. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 13. This compound | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to BCL6 Chemical Probes: CCT374705 vs. BI-3802
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two chemical probes targeting the transcriptional repressor B-cell lymphoma 6 (BCL6): CCT374705, a potent inhibitor, and BI-3802, a highly effective degrader. BCL6 is a well-validated therapeutic target in diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. Understanding the distinct mechanisms and performance of these probes is crucial for selecting the appropriate tool for basic research and drug discovery efforts.
BCL6 Signaling Pathway
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor that plays a critical role in the germinal center (GC) reaction, a process essential for generating high-affinity antibodies. It functions by recruiting corepressor complexes to target gene promoters, thereby silencing genes involved in cell cycle control, DNA damage response, and differentiation. Dysregulation of BCL6 is a key driver in several types of lymphoma.
Caption: BCL6 recruits corepressors to DNA, leading to transcriptional repression.
Performance Comparison of BCL6 Probes
This section provides a head-to-head comparison of this compound and BI-3802 based on their biochemical and cellular activities.
Quantitative Data Summary
| Parameter | This compound (Inhibitor) | BI-3802 (Degrader) | Notes |
| Biochemical Potency | |||
| BCL6 TR-FRET IC₅₀ | 6 nM[1] | ≤3 nM[2][3] | Measures disruption of BCL6-corepressor interaction. |
| Cellular Activity | |||
| Cell Proliferation GI₅₀ (Karpas 422) | 12.9 nM | Not Reported | Measures inhibition of cell growth. |
| Cell Proliferation GI₅₀ (OCI-Ly1) | 38.5 nM | Not Reported | Measures inhibition of cell growth. |
| BCL6 Degradation DC₅₀ (SU-DHL-4) | Not Applicable | 20 nM[2] | Concentration for 50% protein degradation. |
| BCL6::NCOR LUMIER IC₅₀ | Not Reported | 43 nM[3][4] | Measures disruption of BCL6-corepressor interaction in cells. |
| Selectivity | |||
| Kinase Panel | Minimal off-target interactions against a panel of 468 kinases.[1] | Clean in Invitrogen kinase panel (54 kinases) at 1 µM.[4] | Assesses specificity against other kinases. |
| General Selectivity | All 78 targets tested showed a Kd above 1 µM.[5] | Proteomics showed BCL6 as the only significantly degraded protein.[6] | Assesses broad target specificity. |
| In Vivo Activity | |||
| Mouse Xenograft Model | Modest efficacy in a lymphoma xenograft model with oral dosing.[7] | Antitumor activity demonstrated.[3] | Evaluates therapeutic potential in a living organism. |
Mechanism of Action
This compound and BI-3802 employ distinct mechanisms to counteract BCL6 function, offering different therapeutic strategies.
This compound: Competitive Inhibition
This compound is a small molecule inhibitor that binds to the BTB domain of BCL6.[7] This binding event physically blocks the interaction between BCL6 and its corepressors, thereby preventing the formation of the transcriptional repressor complex.
BI-3802: Induced Degradation
BI-3802 is a chemical probe that acts as a BCL6 degrader.[3] It binds to the BTB domain and induces the polymerization of BCL6.[5][6] This polymer is then recognized by the E3 ligase SIAH1, leading to ubiquitination and subsequent proteasomal degradation of BCL6.[3][6]
Caption: this compound inhibits BCL6, while BI-3802 induces its degradation.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the ability of a compound to disrupt the interaction between BCL6 and a corepressor peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled anti-tag antibody bound to tagged BCL6) to an acceptor fluorophore (e.g., a fluorescently labeled corepressor peptide). When the BCL6/corepressor interaction is intact, the fluorophores are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100), biotinylated BCL6 protein, a fluorescently labeled corepressor peptide (e.g., from BCOR or SMRT), and Europium-labeled streptavidin.
-
Compound Plating: Serially dilute test compounds in DMSO and add to a 384-well assay plate.
-
Protein-Inhibitor Incubation: Add a mixture of biotinylated BCL6 and Europium-streptavidin to the wells and incubate to allow compound binding.
-
Peptide Addition: Add the fluorescently labeled corepressor peptide to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for a typical BCL6 TR-FRET assay.
LUMIER (Luminescence-based Mammalian Interactome) Assay
The LUMIER assay is a cell-based method to quantify protein-protein interactions.
Principle: A "bait" protein (e.g., BCL6) is fused to a tag (e.g., FLAG), and a "prey" protein (e.g., a corepressor) is fused to a luciferase reporter. Both constructs are co-expressed in cells. The bait protein is immunoprecipitated, and the amount of co-precipitated prey protein is quantified by measuring luciferase activity. A decrease in luciferase signal in the presence of an inhibitor indicates disruption of the protein-protein interaction.
Protocol Outline:
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with plasmids encoding the tagged bait and luciferase-fused prey proteins.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Immunoprecipitation: Use anti-tag antibody-coated beads to immunoprecipitate the bait protein and any interacting partners.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Luciferase Assay: Add luciferase substrate to the beads and measure the luminescence signal.
-
Data Analysis: Normalize the luciferase signal to a control and plot against the compound concentration to determine the IC₅₀ value.
Cell Proliferation (GI₅₀) Assay
This assay measures the concentration of a compound that inhibits the growth of a cell line by 50%.
Principle: Cells are seeded in a multi-well plate and treated with a range of compound concentrations. After a defined incubation period, the relative number of viable cells is determined using a variety of methods, such as measuring metabolic activity (e.g., MTS or resazurin (B115843) reduction) or ATP content (e.g., CellTiter-Glo).
Protocol Outline:
-
Cell Seeding: Seed a BCL6-dependent cell line (e.g., Karpas 422 or OCI-Ly1) into 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo) to the wells and measure the signal (luminescence in the case of CellTiter-Glo).
-
Data Analysis: Normalize the signal to vehicle-treated controls and plot against the compound concentration to calculate the GI₅₀ value.
Conclusion
Both this compound and BI-3802 are valuable chemical probes for studying BCL6 biology. This compound acts as a classical inhibitor, providing a tool to study the effects of blocking BCL6's transcriptional repressor function. In contrast, BI-3802 offers a distinct and highly potent mechanism of action by inducing the degradation of the BCL6 protein. The choice between these probes will depend on the specific research question. For studies requiring the rapid and sustained removal of the BCL6 protein, BI-3802 is the superior choice. For experiments where modulation of BCL6 activity without protein depletion is desired, this compound is the more appropriate tool. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
CCT374705: A Viable Alternative to BCL6 Degradation Strategies? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor, is a key driver in various B-cell malignancies, making it a prime therapeutic target. While strategies to degrade BCL6 using Proteolysis Targeting Chimeras (PROTACs) and molecular glues are gaining traction, the potent BCL6 inhibitor, CCT374705, presents a compelling alternative. This guide provides an objective comparison of this compound with current BCL6 degradation strategies, supported by experimental data, to inform research and drug development decisions.
At a Glance: this compound vs. BCL6 Degraders
| Parameter | This compound (Inhibitor) | BCL6 Degraders (PROTACs & Molecular Glues) |
| Mechanism of Action | Binds to the BCL6 BTB domain, preventing co-repressor binding and inhibiting its transcriptional repressor function. | Induce the degradation of the BCL6 protein via the ubiquitin-proteasome system. |
| Primary Metric | IC50 (Concentration for 50% inhibition) | DC50 (Concentration for 50% degradation) & Dmax (Maximum degradation) |
| Key Advantage | Direct, reversible inhibition of BCL6 function. | Elimination of the entire BCL6 protein, potentially overcoming resistance mechanisms related to protein overexpression. |
| Potential Limitation | Continuous target engagement required to maintain inhibition. | Potential for off-target degradation and the "hook effect" with PROTACs. |
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and various BCL6 degraders based on available preclinical data.
In Vitro Potency and Efficacy
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | GI50 / Antiproliferative Effect (Cell Line) | Reference |
| This compound | Inhibitor | BCL6 | 4.8 | - | - | GI50 < 100 nM (OCI-Ly1, Karpas 422) | [1] |
| A19 | PROTAC | BCL6 | - | 0.034 (OCI-Ly1) | >99 | Superior to BI-3802 across multiple DLBCL cell lines | [2][3] |
| ARVN-71228 | PROTAC | BCL6 | - | <1 (OCI-Ly1) | >95 | Potent growth inhibition in GCB and ABC DLBCL cell lines | [4][5] |
| DZ-837 | PROTAC | BCL6 | - | ~600 | - | Effective proliferation inhibition in several DLBCL cell lines | [6] |
| BCL6 PROTAC 1 | PROTAC | BCL6 | 8800 (reporter assay) | - | Significant degradation | No effect on cell viability at 1 µM (16 days, OCI-Ly1) | [7] |
| BI-3802 | Molecular Glue | BCL6 | ≤3 (BCL6::BCOR TR-FRET) | 20 (SU-DHL-4) | - | Pronounced anti-proliferative effects in DLBCL cell lines | [8] |
In Vivo Efficacy
| Compound | Type | Animal Model | Dosing | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| This compound | Inhibitor | Karpas 422 xenograft | 50 mg/kg, p.o. | Modest slowing of tumor growth (T/C = 0.55 after 35 days) | [9] |
| A19 | PROTAC | OCI-LY1 xenograft | Oral dosing | Inhibition of tumor growth | [2][3] |
| ARV-393 | PROTAC | DLBCL models | - | Synergistic anti-tumor activity with standard-of-care agents | [10] |
| ARVN-71228 | PROTAC | OCI-Ly1 CDX model | - | Induced tumor regressions | [4] |
| DZ-837 | PROTAC | SU-DHL-4 xenograft | 40 mg/kg, once daily | TGI of 71.8% | [6] |
Mechanisms of Action and Experimental Workflows
To visually represent the distinct mechanisms, the following diagrams illustrate the signaling pathway of BCL6 and the modes of action for both this compound and BCL6 degradation strategies.
Caption: BCL6 acts as a transcriptional repressor by recruiting co-repressors to target gene promoters.
Caption: this compound inhibits BCL6 by blocking co-repressor binding to the BTB domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oncozine.com [oncozine.com]
cross-validation of CCT374705 activity in different lymphoma cell lines
This guide provides a detailed comparison of the in vitro activity of CCT374705, a potent and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6), across various lymphoma cell lines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
This compound is a tricyclic quinolinone derivative optimized for in vivo efficacy.[1][2] It targets the transcriptional repressor BCL6, which is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies.[1][2] Dysregulation of BCL6 is a common event in these cancers, making it a prime target for therapeutic intervention.[1]
Mechanism of Action
BCL6 functions as a transcriptional repressor by recruiting corepressor complexes (containing proteins such as SMRT, N-CoR, and BCOR) to its BTB domain.[1][3] This action suppresses the expression of genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting the proliferation of germinal center B-cells.[3] this compound exerts its effect by binding to the corepressor-binding groove of the BCL6 BTB domain, which disrupts the protein-protein interaction between BCL6 and its corepressors.[1][4] This inhibition leads to the reactivation of BCL6 target genes, ultimately inducing cell cycle arrest and apoptosis in BCL6-dependent lymphoma cells.[3][4]
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
Comparative Antiproliferative Activity
The antiproliferative effects of this compound were evaluated across a panel of BCL6-dependent and BCL6-independent lymphoma cell lines. The 50% growth inhibition (GI50) values were determined following a 14-day continuous exposure to the compound.
| Cell Line | Lymphoma Subtype | BCL6 Dependence | GI50 (nM)[1] |
| Karpas 422 | Diffuse Large B-cell Lymphoma | Dependent | < 100 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Dependent | < 100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Dependent | > 100 |
| HT | Diffuse Large B-cell Lymphoma | Dependent | > 100 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Independent | > 1000 |
As indicated in the table, this compound demonstrates potent antiproliferative activity in the BCL6-dependent cell lines Karpas 422 and OCI-Ly1, with sub-100 nM GI50 values.[1] In contrast, the BCL6-independent cell line OCI-Ly3 was significantly less sensitive, confirming the on-target activity of the compound. The HT and SU-DHL-4 cell lines, despite expressing high levels of BCL6, showed lower sensitivity, suggesting that other cellular factors may influence the response to BCL6 inhibition in these contexts.[1]
Experimental Protocols
The following is a representative protocol for determining the antiproliferative activity of a compound like this compound in lymphoma cell lines using a luminescence-based cell viability assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[5]
Materials:
-
Lymphoma cell lines (e.g., Karpas 422, OCI-Ly1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired final concentrations of the compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.[5]
-
Incubate the plates for the desired treatment period (e.g., 72 hours, or as specified in long-term assays up to 14 days).
-
-
Assay Execution:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Calculate the percentage of cell viability and plot the results against the compound concentration.
-
Determine the GI50 value using a non-linear regression analysis.
-
Caption: A typical experimental workflow for a cell viability assay.
Comparison with Alternative Therapeutic Strategies
While this compound directly targets the BCL6 transcriptional repressor, other therapeutic strategies for lymphoma focus on different signaling pathways that are also crucial for cancer cell survival and proliferation. These include:
-
JAK/STAT Pathway Inhibitors: The JAK/STAT pathway is often hyperactivated in various lymphomas and is a target for inhibitors like Ruxolitinib.
-
PI3K/AKT Pathway Inhibitors: This pathway is critical for cell growth and survival, and its dysregulation is common in cancers.[6] Dual PI3K/mTOR inhibitors, such as Bimiralisib, have shown preclinical antitumor activity in lymphoma models.[6]
-
Antibody-Drug Conjugates (ADCs): For lymphomas expressing specific surface markers like CD30, ADCs such as Brentuximab vedotin offer a targeted therapeutic approach.[8]
The development of this compound as a potent and selective BCL6 inhibitor with a favorable in vivo profile provides a distinct and targeted approach for BCL6-driven lymphomas, which may offer advantages over or be used in combination with therapies targeting other pathways.[1][2]
Conclusion
This compound is a potent BCL6 inhibitor that demonstrates significant antiproliferative activity in BCL6-dependent lymphoma cell lines.[1] Its selectivity for BCL6-dependent cells, coupled with an optimized in vivo profile, makes it a valuable chemical probe for studying BCL6 biology and a promising candidate for further therapeutic development in the treatment of DLBCL and other B-cell malignancies. The cross-validation data presented here underscores its on-target efficacy and provides a basis for its continued investigation.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of BCL6 Inhibitors: CCT374705 vs. FX1
In the landscape of targeted cancer therapy, the transcriptional repressor B-cell lymphoma 6 (BCL6) has emerged as a critical oncogenic driver in various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL). The development of small molecule inhibitors targeting BCL6 is a promising therapeutic strategy. This guide provides a detailed comparative analysis of two notable BCL6 inhibitors, CCT374705 and FX1, for researchers, scientists, and drug development professionals.
Mechanism of Action of BCL6 and its Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is essential for the formation of germinal centers (GCs) and the development of high-affinity antibodies.[1] It functions by recruiting corepressor complexes (such as SMRT, NCOR, and BCOR) to its BTB domain, leading to the repression of target genes involved in cell cycle control, DNA damage response, and differentiation.[2][3] In several types of lymphoma, chromosomal translocations and other genetic alterations lead to the constitutive expression of BCL6, which promotes unchecked B-cell proliferation and survival.[2][4]
Both this compound and FX1 are designed to inhibit the function of BCL6 by interfering with the protein-protein interaction between the BCL6 BTB domain and its corepressors. By binding to a crucial region in the BCL6 lateral groove, these inhibitors disrupt the formation of the BCL6 repression complex, leading to the reactivation of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[5][6]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and FX1 based on available experimental evidence.
| Parameter | This compound | FX1 | Reference |
| IC50 (BCL6 Inhibition) | 4.8 nM, 6 nM | ~35 µM | [7][8],[5] |
| GI50 (OCI-Ly1 cells) | 38.5 nM | Not specified | [8] |
| GI50 (Karpas 422 cells) | 12.9 nM | Not specified | [8] |
| GI50 (BCL6-dependent DLBCLs) | Not specified | ~36 µM | [2][9] |
| Selectivity | High selectivity against a panel of 468 kinases | High selectivity against a panel of 50 kinases | [8],[5] |
| In Vivo Efficacy | Modest efficacy in a lymphoma xenograft model (50 mg/kg, p.o.) | Induced regression of established DLBCL xenografts (25 mg/kg, i.p.) | [10][11],[5] |
| Oral Bioavailability | Orally active | Administered via intraperitoneal injection in key studies | [7][12],[5] |
Table 1: Comparative Performance Metrics of this compound and FX1
Note: IC50 and GI50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison of absolute values from different studies should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and FX1.
BCL6 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the BCL6 protein-protein interaction.
-
Principle: The assay measures the disruption of the interaction between the BCL6 BTB domain and a corepressor peptide. A fluorescent donor and acceptor are brought into proximity when the interaction occurs, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant BCL6 BTB domain and a biotinylated corepressor peptide are incubated with a fluorescently labeled antibody (donor) and streptavidin-conjugated fluorophore (acceptor).
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[13]
-
Cell Viability and Growth Inhibition (GI50) Assay
This assay determines the concentration of a compound required to inhibit 50% of cell growth.
-
Principle: Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Protocol Outline:
-
DLBCL cell lines (e.g., OCI-Ly1, Karpas 422 for this compound; SUDHL-4, TMD8 for FX1) are seeded in 96-well plates.[5]
-
Cells are treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Plates are incubated for a specified period (e.g., 3 days for FX1).[5]
-
Cell viability reagent is added to each well, and luminescence is measured with a plate reader.
-
GI50 values are determined by plotting the percentage of growth inhibition against the log of the inhibitor concentration.[5]
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control to assess the effect on tumor growth.
-
Protocol Outline:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with a suspension of DLBCL cells (e.g., Karpas 422 for this compound, SUDHL-6 for FX1).[5][8]
-
Tumor growth is monitored regularly.
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at a dose of 50 mg/kg.[7] FX1 is administered via intraperitoneal (i.p.) injection at doses such as 25 mg/kg.[5]
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, target gene expression).[5]
-
Visualizing the BCL6 Signaling Pathway and Experimental Logic
To better understand the context of BCL6 inhibition and the experimental approaches, the following diagrams are provided.
Caption: BCL6 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for BCL6 Inhibitor Evaluation.
Conclusion
Both this compound and FX1 are valuable research tools for investigating the biological roles of BCL6 and for the development of potential therapeutics for BCL6-driven malignancies.
This compound stands out for its remarkable potency in biochemical and cell-based assays, with IC50 and GI50 values in the low nanomolar range.[7][8] Furthermore, its development as an orally active compound is a significant advantage for potential clinical translation.[7][12]
FX1 , while having a higher IC50 in the micromolar range, has been extensively characterized in its mechanism of action, demonstrating clear disruption of the BCL6-corepressor complex and reactivation of target genes.[5] It has shown potent and selective effects on BCL6-dependent DLBCLs and has demonstrated significant in vivo efficacy, causing tumor regression in xenograft models.[5]
The choice between this compound and FX1 for a particular research application will depend on the specific experimental goals. This compound may be preferred for studies requiring a highly potent inhibitor and for investigations into oral therapeutic strategies. FX1 serves as a well-validated tool for studying the consequences of BCL6 inhibition, with a substantial body of literature supporting its specific mechanism of action. Direct, head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News - BCL6 inhibitor - LARVOL VERI [veri.larvol.com]
- 11. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validating CCT374705 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT374705, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, with alternative compounds. It offers a detailed analysis of their performance, supported by experimental data, and outlines key methodologies for validating in vivo target engagement. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of BCL6 inhibitors.
Comparative Analysis of BCL6 Modulators
This compound is a novel BCL6 inhibitor that has demonstrated in vivo activity. To provide a comprehensive overview, this section compares its performance metrics with other known BCL6 inhibitors (BI-3812, FX1) and BCL6 degraders (CCT373566, A19).
| Compound | Type | Target | In Vitro Potency (IC50/DC50) | In Vivo Model | Dosing | In Vivo Efficacy | Target Engagement Marker |
| This compound | Inhibitor | BCL6 | IC50: ~5 nM (Biochemical) | Karpas 422 xenograft | 50 mg/kg, oral, b.i.d. | Modest tumor growth inhibition[1][2] | Increased ARID3A mRNA[1] |
| BI-3812 | Inhibitor | BCL6 | IC50: ≤ 3 nM (Biochemical)[3][4] | N/A | N/A | Data not available | Data not available |
| FX1 | Inhibitor | BCL6 | IC50: ~35 µM (Reporter assay)[5] | DLBCL xenografts | 50 mg/kg, i.p. | Potent suppression of tumor growth[6] | Disruption of BCL6/corepressor complex[6][7][8] |
| CCT373566 | Degrader | BCL6 | DC50: 0.7 nM | N/A | N/A | Data not available | BCL6 protein degradation |
| A19 | Degrader | BCL6 | DC50: 34 pM (OCI-LY1 cells) | N/A | N/A | Data not available | BCL6 protein degradation |
Signaling Pathway and Experimental Workflow
To effectively validate the in vivo target engagement of this compound, it is crucial to understand the underlying biological pathways and the experimental procedures involved.
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
The diagram above illustrates the mechanism by which BCL6 acts as a transcriptional repressor and how this compound inhibits this function. BCL6 forms a complex with co-repressors, which then binds to the promoter regions of its target genes, such as ARID3A, leading to transcriptional repression. This compound disrupts the formation of the BCL6-co-repressor complex, thereby alleviating this repression and increasing the expression of target genes like ARID3A.
Caption: Experimental workflow for in vivo validation of this compound target engagement.
This workflow outlines the key steps for assessing the in vivo efficacy and target engagement of this compound. Following treatment of tumor-bearing animal models, both pharmacokinetic and pharmacodynamic analyses are crucial. Pharmacodynamic studies can employ a variety of techniques to confirm that the drug is interacting with its intended target in the tumor tissue.
Detailed Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. The following sections provide methodologies for key experiments to validate BCL6 target engagement in vivo.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of BCL6 and determine if this compound treatment alters BCL6 occupancy at these sites.
Methodology:
-
Animal Treatment and Tissue Collection:
-
Treat tumor-bearing mice with this compound or vehicle control for the desired duration.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Immediately crosslink the proteins to DNA by incubating the finely minced tumor tissue in 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Wash the tissue twice with ice-cold PBS and snap-freeze in liquid nitrogen for storage at -80°C.
-
-
Chromatin Preparation:
-
Lyse the frozen tissue samples and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for BCL6 or a control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BCL6 enrichment.
-
Compare the BCL6 binding profiles between this compound-treated and vehicle-treated groups to identify differential binding sites.
-
Perform pathway analysis on the genes associated with the differential binding sites to understand the biological consequences of this compound treatment.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to BCL6 in vivo by assessing changes in the thermal stability of the BCL6 protein.
Methodology:
-
Animal Treatment and Tissue Collection:
-
Treat tumor-bearing mice with this compound or vehicle control.
-
Collect tumor tissues at various time points after dosing.
-
Immediately process or snap-freeze the tissues in liquid nitrogen.
-
-
Tissue Homogenization and Lysate Preparation:
-
Homogenize the fresh or frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
-
Heat Challenge:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Protein Precipitation and Detection:
-
After the heat challenge, cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BCL6 in each sample by Western blotting or an ELISA-based method using a BCL6-specific antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble BCL6 as a function of temperature for both the this compound-treated and vehicle-treated groups.
-
A shift in the melting curve to a higher temperature in the this compound-treated group indicates that the compound has bound to and stabilized the BCL6 protein, confirming target engagement.
-
Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure the expression levels of known BCL6 target genes, such as ARID3A, to assess the functional consequence of BCL6 inhibition by this compound.
Methodology:
-
Animal Treatment and Tissue Collection:
-
Treat tumor-bearing mice with this compound or vehicle control.
-
Collect tumor tissues at different time points post-treatment.
-
Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tumor samples using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using primers specific for the BCL6 target gene (e.g., ARID3A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR reaction in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Compare the expression levels between the this compound-treated and vehicle-treated groups.
-
A significant increase in the mRNA level of the BCL6 target gene in the this compound-treated group indicates successful target engagement and functional modulation of BCL6 activity.
-
By employing these robust and well-defined experimental protocols, researchers can confidently validate the in vivo target engagement of this compound and other BCL6 inhibitors, providing critical insights for their further development as therapeutic agents.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CCT374705: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of CCT374705, a BCL6 inhibitor, in the absence of a specific Safety Data Sheet (SDS).
Due to the lack of a publicly available, specific SDS for this compound, this compound must be treated as a hazardous substance of unknown specific toxicity. The following procedures are based on general best practices for the disposal of research-grade chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for safe handling and for providing accurate information to your EHS office.
| Property | Value |
| Molecular Formula | C₂₁H₁₈ClF₃N₄O₂ |
| Storage Temperature | -20°C |
| Physical Appearance | Solid (Assumed based on common research compounds) |
| Solubility | Soluble in organic solvents such as DMSO (Dimethyl sulfoxide) |
| Hazard Category | Assumed Hazardous: Treat as toxic, and potentially reactive. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed by trained personnel in a designated laboratory area.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended for handling organic compounds).
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the name of the solvent if it is a liquid waste. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and any known hazards.
6. Decontamination:
-
Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with this compound. A standard laboratory detergent followed by a solvent rinse (e.g., ethanol (B145695) or acetone) is generally effective. Collect the initial rinse as hazardous liquid waste.
-
Clean the work area, including benchtops and fume hood surfaces, with an appropriate cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific procedures and requirements of your institution's Environmental Health and Safety department. The absence of a specific SDS for this compound necessitates a cautious approach, treating the compound as hazardous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
